3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-propylcarbamate
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Overview
Description
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-propylcarbamate is a chemical compound with a complex structure that includes a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-propylcarbamate typically involves the reaction of benzothiazole derivatives with propyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-propylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-propylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-propylcarbamate involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-oxo-3-pyridyl)-benzothiazol-2-one
- N-(1,3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide
- 2-arylbenzothiazole derivatives
Uniqueness
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-propylcarbamate is unique due to its specific structure, which combines a benzothiazole ring with a carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
199172-85-5 |
---|---|
Molecular Formula |
C14H18N2O3S |
Molecular Weight |
294.37 g/mol |
IUPAC Name |
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-propylcarbamate |
InChI |
InChI=1S/C14H18N2O3S/c1-2-8-15-14(18)19-10-5-9-16-13(17)11-6-3-4-7-12(11)20-16/h3-4,6-7H,2,5,8-10H2,1H3,(H,15,18) |
InChI Key |
GDDSSUFLORDCHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)OCCCN1C(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
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